Benzenesulfonic acid, decyl-

Description

Contextualization within Surfactant Chemistry Research

The fundamental characteristic of decylbenzenesulfonic acid that places it firmly within surfactant chemistry is its ability to act as a detergent and emulsifier. solubilityofthings.com Its amphiphilic structure allows it to form micelles in aqueous solutions, encapsulating nonpolar substances and enabling their dispersion in water. This property is central to its application in cleaning agents and various industrial formulations. ontosight.ai

Research in surfactant chemistry often explores the relationship between the molecular structure of a surfactant and its performance. For decylbenzenesulfonic acid, the length of the alkyl chain (decyl group) is a critical factor influencing its properties. Variations in the alkyl chain length among alkylbenzene sulfonates lead to different surface activities, solubility, and critical micelle concentrations (CMC).

The synthesis of decylbenzenesulfonic acid typically involves the sulfonation of decylbenzene. This process is a key area of study, with research focusing on optimizing reaction conditions to maximize yield and purity while minimizing the formation of byproducts. Analytical techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are employed to characterize the final product and ensure its quality for research and commercial purposes.

Overview of Scholarly Significance and Research Trajectories

The scholarly significance of decylbenzenesulfonic acid extends across various research domains, driven by its versatile surfactant properties.

Industrial and Consumer Products: A primary area of research involves its use as a co-formulant in detergents, cleaning agents, and personal care products. ontosight.ai Studies often focus on the effectiveness of formulations containing decylbenzenesulfonate salts in various applications. ontosight.ainih.gov

Organic Synthesis: The compound serves as a catalyst in certain organic reactions. Its acidic nature and surfactant properties can facilitate reactions by bringing reactants into closer proximity, particularly in multiphase systems.

Materials Science: Research has explored the use of decylbenzenesulfonic acid as a surfactant in the synthesis of nanomaterials. Its ability to stabilize emulsions and dispersions is crucial in controlling the size and morphology of nanoparticles during their formation.

Environmental Science: The environmental fate and biodegradability of alkylbenzene sulfonates, including decylbenzenesulfonic acid, are significant areas of investigation. ontosight.ai Researchers study its persistence in soil and water systems and its potential impact on aquatic life. ontosight.ai Advanced analytical methods, such as liquid chromatography-mass spectrometry, are used to detect and quantify its presence and degradation products in environmental samples. researchgate.net

Recent research trajectories also include the exploration of "mild" surfactants with low irritation potential for skin and mucous membranes, which has implications for the use of decylbenzenesulfonate salts in cosmetic and personal care formulations. ugr.es

Table 1: Physicochemical Properties of 4-Decylbenzenesulfonic acid

| Property | Value |

| Molecular Formula | C₁₆H₂₆O₃S |

| Molecular Weight | 298.44 g/mol |

| IUPAC Name | 4-decylbenzenesulfonic acid |

| CAS Number | 140-60-3 |

| Appearance | Varies; often supplied as a solution |

| Solubility | Soluble in water, partially soluble in alcohol |

Table 2: Key Research Applications of Decylbenzenesulfonic Acid

| Application Area | Research Focus |

| Detergency | Formulation and efficacy of cleaning products |

| Emulsification | Stabilization of emulsions in industrial processes |

| Organic Catalysis | Use as an acid catalyst in synthesis |

| Nanomaterial Synthesis | Surfactant-assisted synthesis of nanoparticles |

| Environmental Analysis | Detection and degradation studies in the environment |

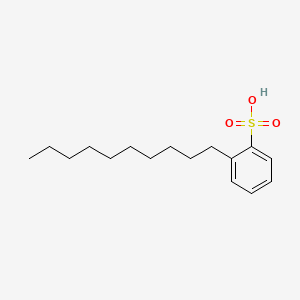

Structure

3D Structure

Properties

CAS No. |

31093-47-7 |

|---|---|

Molecular Formula |

C16H26O3S |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

2-decylbenzenesulfonic acid |

InChI |

InChI=1S/C16H26O3S/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)20(17,18)19/h10-11,13-14H,2-9,12H2,1H3,(H,17,18,19) |

InChI Key |

UAZLASMTBCLJKO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Decylbenzenesulfonic Acid

Direct Sulfonation Routes and Reaction Optimization

Direct sulfonation involves the introduction of a sulfonic acid group (–SO₃H) onto the benzene (B151609) ring of decylbenzene. This electrophilic aromatic substitution is a cornerstone of industrial organic chemistry, offering high yields under relatively controlled conditions. chemicalbook.com The most common sulfonating agents for this purpose are concentrated sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), and sulfur trioxide (SO₃) itself. chemicalbook.comcir-safety.org The reaction with SO₃ is rapid, exothermic, and stoichiometric, but requires careful process control to avoid side reactions. google.comresearchgate.netchemithon.com Industrial-scale production often favors continuous reactor systems, such as falling film reactors, to manage the reaction's exothermic nature and ensure consistent product quality. saapedia.orggoogle.com

Catalytic Systems in Aromatic Sulfonation of Decylbenzene

While direct sulfonation can proceed without a catalyst, certain systems can enhance reaction rates and selectivity. One notable approach involves using another alkylbenzenesulfonic acid, such as dodecylbenzenesulfonic acid (DDBSA), as a catalyst. In this method, the sulfonation of decylbenzene is carried out in an aromatic hydrocarbon solvent like toluene (B28343) or xylene. The DDBSA, present at 5–30% by weight, facilitates the protonation of the sulfonating agent, which accelerates the electrophilic substitution on the decylbenzene ring. This catalytic method can improve yields to between 85% and 90% by stabilizing reaction intermediates and reducing the formation of unwanted side products.

Influence of Reaction Parameters on Isomer Distribution

The distribution of isomers in the final product is heavily influenced by reaction parameters, primarily temperature and the molar ratio of reactants.

Temperature : Rigorous temperature control is critical to prevent over-sulfonation, where multiple sulfonic acid groups are added to the ring, and the formation of sulfones, which are undesirable byproducts. chemicalbook.com For sulfonation with sulfuric acid, temperatures may range from 80–120°C. When using the more reactive sulfur trioxide, the temperature is typically controlled between 30°C and 60°C. google.comsaapedia.org Higher temperatures can shift the reaction equilibrium but also increase sulfone formation. chemicalbook.com

Molar Ratio : The molar ratio of the sulfonating agent to decylbenzene must be carefully controlled. An optimal SO₃-to-alkylbenzene molar ratio is typically around 1:1.03 to 1:1.05 to ensure complete conversion while minimizing side reactions. cosoonchem.comresearchgate.net

Isomer Placement : The substitution pattern on the benzene ring is governed by steric effects. The bulky decyl group directs the incoming sulfonic acid group preferentially to the para position. industrialchemicals.gov.au This steric hindrance makes the ortho positions less accessible, resulting in p-decylbenzenesulfonic acid being the major product. industrialchemicals.gov.au

Alkylation-Sulfonation Approaches for Decylbenzenesulfonic Acid Synthesis

A prevalent industrial strategy for producing linear alkylbenzene sulfonates involves a two-step process: the alkylation of benzene followed by the sulfonation of the resulting alkylbenzene. nih.gov This approach allows for greater control over the structure of the hydrophobic alkyl chain. The first step, a Friedel-Crafts alkylation, attaches the decyl group to the benzene ring to form decylbenzene. wikipedia.org

Investigation of Alkylation Reagents and Reaction Conditions

The synthesis of decylbenzene is achieved by reacting benzene with an appropriate alkylating agent in the presence of a catalyst.

Alkylation Reagents : The most common reagents are linear olefins, specifically 1-decene (B1663960). researchgate.netscispace.com Alkyl halides can also be used in the laboratory, though they are less common industrially due to higher costs. wikipedia.org

Catalytic Systems : A variety of catalysts are employed for the alkylation step, each influencing the reaction conditions and isomer distribution of the resulting decylbenzene.

Lewis Acids : Aluminum trichloride (B1173362) (AlCl₃) is a traditional and effective Lewis acid catalyst for this reaction. nih.govwikipedia.orgresearchgate.net

Protic Acids : Hydrogen fluoride (B91410) (HF) has been widely used as a homogeneous catalyst, which decreases the activation energy of the reaction by forming a carbocation intermediate. nih.gov

Boron Trifluoride : Boron trifluoride etherate (BF₃·OEt₂) is another effective catalyst for the alkylation of benzene with olefins like 1-decene. researchgate.netscispace.com

Solid Acid Catalysts : To overcome the corrosive and hazardous nature of catalysts like HF and AlCl₃, solid acid catalysts such as clays, alumina, and magnesium silicate (B1173343) have been developed. researchgate.netnih.gov These offer benefits in terms of handling, catalyst life, and selectivity. nih.gov

Ionic Liquids : More recently, ionic liquids such as [Bmim]Br-AlCl₃ have been investigated as recyclable catalytic systems. nih.govsioc-journal.cn

The yield of decylbenzene is highly dependent on optimizing reaction parameters, as demonstrated in the following table for the alkylation of benzene with 1-decene using boron trifluoride etherate as a catalyst. scispace.com

| Experiment No. | Temperature (°C) | Molar Ratio (Benzene:Decene-1) | Catalyst Amount (% wt. of Benzene) | Yield of sec-decylbenzene (%) |

| 1 | 60 | 10:1 | 20 | 60.5 |

| 2 | 80 | 10:1 | 20 | 71.8 |

| 3 | 80 | 10:1 | 10 | 62.3 |

| 4 | 80 | 8:1 | 20 | 65.2 |

| 5 | 80 | 12:1 | 20 | 68.4 |

This table is generated based on data from research on the alkylation of benzene with decene-1 in the presence of borontrifluoride etherate. scispace.com

Post-Sulfonation Modification and Functionalization

Once decylbenzenesulfonic acid is synthesized, it can undergo further reactions to create derivatives with tailored properties for specific applications. solubilityofthings.com

Neutralization : The most common modification is neutralization. The sulfonic acid is a strong acid and readily reacts with bases to form sulfonate salts. solubilityofthings.comgokemi.com For example, reaction with sodium hydroxide (B78521) produces sodium decylbenzenesulfonate, while reaction with bases like ethanolamine (B43304) yields amine salts. saapedia.orgsolubilityofthings.comnih.gov These salts often have different solubility profiles and surface-active properties compared to the parent acid. solubilityofthings.com

Other Functionalizations : The decylbenzenesulfonic acid molecule offers sites for further chemical transformation.

Oxidation : The sulfonic acid group can be oxidized under certain conditions to form sulfone derivatives.

Reduction : Catalytic hydrogenation may be used to reduce the benzene ring, yielding cyclohexane (B81311) derivatives.

Substitution : The molecule can undergo nucleophilic substitution reactions with reagents like amines or alcohols under basic conditions to produce alkyl or aryl sulfonates.

Green Chemistry Principles in Decylbenzenesulfonic Acid Synthesis

In line with the growing emphasis on sustainable industrial processes, several green chemistry approaches have been applied to the synthesis of decylbenzenesulfonic acid.

Mechanochemical Synthesis : A significant advancement in solvent-free chemistry is the use of mechanochemical methods. Decylbenzenesulfonic acid can be synthesized by high-speed ball milling of decylbenzene with sodium bisulfate (NaHSO₄·H₂O) and phosphorus pentoxide (P₂O₅). This method provides an environmentally friendly alternative to traditional sulfonation by eliminating the need for volatile organic solvents, though yields are typically moderate (60-75%).

Greener Catalysis : The shift from hazardous and corrosive homogeneous catalysts like HF and AlCl₃ in the alkylation step to solid acid catalysts represents a key green innovation. researchgate.netnih.gov These solid catalysts are often reusable, reduce corrosive waste streams, and can be more selective. nih.gov Furthermore, dodecylbenzene (B1670861) sulfonic acid (DBSA), a compound structurally similar to decylbenzenesulfonic acid, has been noted as a novel, biodegradable, and efficient Brønsted acid catalyst for other organic syntheses, highlighting the potential for designing environmentally benign catalysts within this compound class. researchgate.net

Microreactor Technology : The use of microreactors for the sulfonation of alkylbenzenes is a promising green engineering approach. researchgate.net These systems offer significantly enhanced heat and mass transfer, allowing for better control over the highly exothermic sulfonation reaction. This leads to shorter reaction times (residence times as low as 2.5 seconds), higher purity products (up to 97 wt.%), reduced waste, and inherently safer process conditions compared to large batch or continuous reactors. saapedia.orgresearchgate.net

Development of Sustainable Synthetic Protocols

The synthesis of decylbenzenesulfonic acid has traditionally been dominated by methods that, while effective, present environmental challenges. The most common industrial method involves the sulfonation of decylbenzene. saapedia.org This process typically uses potent sulfonating agents such as concentrated sulfuric acid or oleum (a solution of sulfur trioxide in sulfuric acid). In a typical industrial setup, decylbenzene is continuously fed into a falling film reactor where it reacts with sulfur trioxide at temperatures between 30-60°C. saapedia.org While this method can achieve high yields, often exceeding 85%, it is associated with the generation of significant acidic waste, which requires subsequent neutralization steps.

In response to the growing emphasis on green chemistry, research has focused on developing more sustainable synthetic protocols that minimize environmental impact. sorbonne-universite.frscispace.com A significant advancement is the development of solvent-free mechanochemical methods. This approach utilizes high-speed ball milling (HSBM) to facilitate the reaction between decylbenzene and a solid sulfonating agent, such as sodium bisulfate (NaHSO₄·H₂O), in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅). The key advantage of this protocol is the complete elimination of solvents, which reduces volatile organic compound (VOC) emissions and simplifies product purification.

The following table summarizes and compares various synthetic protocols for decylbenzenesulfonic acid.

| Synthetic Protocol | Reagents | Key Features | Advantages | Disadvantages | Yield | Reference |

| Traditional Sulfonation | Decylbenzene, Oleum/Sulfuric Acid | Continuous feed reactor, temperature control (60-80°C) | Established infrastructure, high throughput | Generates significant acidic waste | >85% | |

| Mechanochemical Synthesis | Decylbenzene, Sodium Bisulfate, P₂O₅ | Solvent-free, high-speed ball milling | Environmentally friendly, no solvent waste, energy-efficient | Lower yields, potential scalability challenges | 60-75% | |

| Solvent-Mediated Sulfonation | Decylbenzene, Sulfonating Agent, Aromatic Solvent, DDBSA Catalyst | Catalytic process, solvent stabilizes intermediates | High purity, reduced side reactions | Involves volatile organic compounds (VOCs) | 85-90% | |

| Falling Film Reactor | Decylbenzene, Sulfur Trioxide | Continuous process, controlled temperature (30-60°C) | Widely used industrial method | Requires careful handling of sulfur trioxide | High | saapedia.org |

Evaluation of Atom Economy and Waste Reduction in Synthesis

The principles of green chemistry prioritize the design of chemical processes that are efficient and minimize waste. jocpr.com Atom economy, a concept introduced by Barry Trost, is a key metric for evaluating the "greenness" of a synthesis, measuring the efficiency with which atoms from the reactants are incorporated into the final desired product. jocpr.comwikipedia.org An ideal reaction, such as an addition reaction, incorporates all reactant atoms into the product, achieving a theoretical atom economy of 100%. wikipedia.orgprimescholars.com

The synthesis of decylbenzenesulfonic acid via the direct addition of sulfur trioxide to decylbenzene is an example of a reaction with a high theoretical atom economy:

C₁₆H₂₆ (Decylbenzene) + SO₃ (Sulfur Trioxide) → C₁₆H₂₆O₃S (Decylbenzenesulfonic acid)

In this ideal case, the atom economy is 100% because all atoms of the reactants are found in the product. wikipedia.org However, in practice, the atom economy is often lower due to the use of excess reagents and the formation of byproducts. wikipedia.org When sulfuric acid is used as the sulfonating agent, water is formed as a byproduct, which reduces the atom economy.

C₁₆H₂₆ (Decylbenzene) + H₂SO₄ (Sulfuric Acid) → C₁₆H₂₆O₃S (Decylbenzenesulfonic acid) + H₂O (Water)

The calculated atom economy for this reaction is approximately 94.3%, but the practical value is often lower due to side reactions, such as the formation of sulfones, and the need to use excess sulfuric acid to drive the reaction to completion. This excess acid becomes a significant component of the waste stream, requiring costly neutralization and disposal procedures. tsmc.com

The table below provides a comparative evaluation of different synthetic methods for decylbenzenesulfonic acid based on green chemistry principles.

| Method | Theoretical Atom Economy | Primary Waste Products | Waste Reduction Features | Reference |

| Traditional (H₂SO₄/Oleum) | ~94.3% (with H₂SO₄) | Spent sulfuric acid, sulfones, neutralization salts | High yields can minimize reactant waste per unit of product. | |

| Mechanochemical (NaHSO₄) | Lower (due to NaHSO₄ and P₂O₅ use) | Inorganic salts (sulfates, phosphates) | Solvent-free process eliminates liquid waste streams. | |

| Solvent-Mediated (Catalytic) | High (approaches 100% with SO₃) | Solvent losses, catalyst residue, fewer byproducts | High selectivity reduces byproduct formation; requires solvent recycling. | |

| Falling Film Reactor (SO₃) | 100% | Small amounts of sulfones and unreacted material | Highly efficient addition reaction minimizes intrinsic byproduct formation. | saapedia.org |

Advanced Spectroscopic and Structural Elucidation Studies of Decylbenzenesulfonic Acid

Nuclear Magnetic Resonance Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the various isomers of decylbenzenesulfonic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the structure of decylbenzenesulfonic acid isomers. The chemical shifts (δ) in the NMR spectra are indicative of the electronic environment of the protons and carbons, respectively.

For a typical linear isomer like 4-decylbenzenesulfonic acid, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) group adjacent to the benzene (B151609) ring, the long chain of methylene groups, and the terminal methyl group. The aromatic protons typically appear as complex multiplets in the downfield region (around 7-8 ppm) due to splitting from each other. The protons of the alkyl chain appear in the upfield region (around 0.8-3.0 ppm).

The ¹³C NMR spectrum provides complementary information, with the aromatic carbons appearing in the range of 120-150 ppm. The carbon atom attached to the sulfonic acid group is significantly deshielded. The aliphatic carbons of the decyl chain resonate in the upfield region (around 14-36 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Decylbenzenesulfonic Acid

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.2 - 7.8 |

| Methylene (α to ring) | 2.5 - 2.7 |

| Methylene Chain | 1.2 - 1.6 |

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Decylbenzenesulfonic Acid

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-SO₃H | 145 - 150 |

| Aromatic C-H | 125 - 130 |

| Aromatic C-Alkyl | 140 - 145 |

| Methylene (α to ring) | 35 - 36 |

| Methylene Chain | 22 - 32 |

Note: These are estimated values and can vary depending on the specific isomer and the solvent used.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful methods for establishing the connectivity between atoms within the decylbenzenesulfonic acid molecule. researchgate.netlibretexts.org

A COSY experiment reveals proton-proton (¹H-¹H) coupling networks. huji.ac.ilqorganica.esup.ac.za In the case of decylbenzenesulfonic acid, COSY spectra would show correlations between adjacent protons in the alkyl chain, as well as between neighboring protons on the aromatic ring. This is invaluable for piecing together the structure of the alkyl chain and determining the substitution pattern on the benzene ring.

An HSQC experiment maps the correlations between protons and their directly attached carbons (¹H-¹³C). np-mrd.orgrsc.org This technique is particularly useful for assigning the carbon signals in the ¹³C NMR spectrum based on the more easily assigned proton signals. For decylbenzenesulfonic acid, an HSQC spectrum would link each proton signal from the alkyl chain and the aromatic ring to its corresponding carbon signal, confirming the assignments made from 1D NMR spectra.

Fourier-Transform Infrared Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rockymountainlabs.com The FTIR spectrum of decylbenzenesulfonic acid displays characteristic absorption bands that confirm the presence of the sulfonic acid group, the aromatic ring, and the aliphatic chain.

The most prominent peaks in the FTIR spectrum of a linear alkylbenzene sulfonate are associated with the sulfonate group (-SO₃H). mdpi.com Strong asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. The S-O stretching vibration is found around 700-600 cm⁻¹.

The presence of the benzene ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at various frequencies between 1600 and 1450 cm⁻¹. The substitution pattern on the benzene ring can sometimes be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending bands below 900 cm⁻¹.

The long decyl chain gives rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ (for the -CH₂- and -CH₃ groups) and bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for Decylbenzenesulfonic Acid

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonic Acid (-SO₃H) | O-H Stretch | 3200 - 2500 (broad) |

| S=O Asymmetric Stretch | 1250 - 1120 | |

| S=O Symmetric Stretch | 1080 - 1010 | |

| S-O Stretch | 700 - 600 | |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| C=C Stretch | 1600 - 1450 | |

| Alkyl Chain (-C₁₀H₂₁) | C-H Stretch | 2960 - 2850 |

| CH₂ Bend | ~1465 |

High-Resolution Mass Spectrometry for Molecular Mass and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of decylbenzenesulfonic acid. researchgate.net It also provides valuable information about the molecule's structure through analysis of its fragmentation patterns.

The exact mass of 4-decylbenzenesulfonic acid (C₁₆H₂₆O₃S) is 298.1603 g/mol . nih.gov HRMS can measure this mass with high accuracy, which helps to confirm the molecular formula.

In tandem mass spectrometry (MS/MS) experiments, the parent ion is fragmented, and the resulting fragment ions are analyzed. For 4-decylbenzenesulfonic acid, common fragmentation pathways involve the loss of the sulfonic acid group or cleavage of the alkyl chain. In negative ion mode, the deprotonated molecule [M-H]⁻ at an m/z of 297.15299 is often observed. nih.gov A characteristic fragment is the sulfonate radical (SO₃·⁻) at m/z 79.9574. Another common fragment corresponds to the benzenesulfonate (B1194179) ion or its derivatives. For instance, a fragment at m/z 183.0121 can be attributed to an ethylene-substituted benzenesulfonate ion (C₈H₇O₃S⁻).

Table 4: High-Resolution Mass Spectrometry Data for 4-Decylbenzenesulfonic Acid

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₂₆O₃S | nih.gov |

| Exact Mass | 298.1603 g/mol | nih.gov |

| [M-H]⁻ Precursor m/z | 297.15299 | nih.gov |

| Common Fragment m/z | 183.0121 |

X-ray Crystallography for Solid-State Structural Determination (If Crystalline Forms are Available)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. buketov.edu.kz However, obtaining single crystals of sufficient quality is a prerequisite for this technique.

For decylbenzenesulfonic acid, which often exists as a viscous liquid or a non-crystalline solid at room temperature, obtaining suitable crystals for X-ray diffraction can be challenging. solubilityofthings.com The sodium salts of linear alkylbenzene sulfonates are often described as poorly crystalline. mdpi.com Studies on linear alkylbenzene sulfonates have utilized small-angle X-ray scattering (SAXS) to investigate the structure of their lamellar phases in solution and in detergent powders. whiterose.ac.uk These studies provide information on parameters such as the d-spacing of the lamellar layers and the thickness of the bilayer and water layers, rather than the precise atomic coordinates of a single crystal structure. Research has indicated that precipitates of these compounds are often largely amorphous. mdpi.com

Therefore, while X-ray crystallography would provide the ultimate structural detail, its application to decylbenzenesulfonic acid is limited by the difficulty in preparing suitable crystalline forms. The information available from techniques like SAXS points to the formation of ordered, but not truly crystalline, structures in certain conditions.

Physicochemical Behavior and Interfacial Phenomena of Decylbenzenesulfonic Acid in Solution

Micellization Thermodynamics and Kinetics

The self-assembly of surfactant molecules into organized aggregates, known as micelles, is a hallmark of their behavior in solution above a certain concentration. This process is governed by a delicate balance of thermodynamic forces.

The critical micelle concentration (CMC) is the minimum concentration at which surfactant molecules begin to form micelles. wikipedia.org Below the CMC, they exist primarily as individual monomers, and properties like surface tension change significantly with concentration. wikipedia.org Above the CMC, the surface is saturated, and additional surfactant molecules form micelles, leading to a plateau or a much smaller change in surface tension. wikipedia.org

The CMC is highly sensitive to environmental conditions such as temperature and the presence of electrolytes. For ionic surfactants like alkylbenzene sulfonates, the addition of salt reduces the electrostatic repulsion between the charged head groups, which promotes aggregation and thus lowers the CMC. whiterose.ac.uk For instance, the addition of salt to solutions of sodium alkylbenzene sulfonate promotes the formation of micelles at lower surfactant concentrations. whiterose.ac.uk

Temperature also has a distinct, non-linear effect on the CMC of ionic surfactants. Typically, as the temperature increases, the CMC first decreases to a minimum value before increasing again, resulting in a U-shaped curve. scispace.com This behavior is attributed to two opposing effects: at lower temperatures, an increase in temperature enhances the hydrophobic effect, favoring micellization and lowering the CMC. At higher temperatures, the disruption of structured water molecules around the hydrophobic tail becomes more significant, which disfavors micellization and increases the CMC. scispace.combiotech-asia.org For sodium dodecylbenzenesulfonate (SDBS), a close analog, the CMC in water at 25°C has been reported to be approximately 127-131 ppm. researchgate.net

Table 1: Critical Micelle Concentration (CMC) of Sodium Dodecylbenzenesulfonate (SDBS) under Different Conditions

| Condition | CMC Value | Temperature (°C) |

|---|---|---|

| Aqueous Solution | 3.77 x 10-4 M | 25 |

| Aqueous Solution | ~220 ppm (6.3 x 10-4 mol/L) | 25 |

| Aqueous Solution | 127 ppm | 25 |

Note: The data presented is for Sodium Dodecylbenzenesulfonate (SDBS), a close structural analog of Sodium Decylbenzenesulfonate.

For linear alkylbenzene sulfonates, micelles are typically spherical at concentrations just above the CMC. whiterose.ac.uk As the surfactant concentration increases or as salt is added, these spherical micelles can grow and transform into more elongated, cylindrical (or rod-like) structures. whiterose.ac.uk This sphere-to-rod transition occurs because the added electrolyte screens the electrostatic repulsion between the surfactant head groups, allowing for more efficient packing of the molecules. whiterose.ac.uk Under certain conditions of high salt and surfactant concentration, these cylindrical micelles can further organize into more complex structures, such as multilamellar vesicles (MLVs). whiterose.ac.uk The shape and size of these nanoscale structures are critical as they dictate the macroscopic properties of the solution, such as viscosity and solubilization capacity. whiterose.ac.uk

The thermodynamics of micellization can be described by the change in Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m). The process is spontaneous, meaning ΔG°m is negative. For many surfactants, micellization is an entropy-driven process. youtube.com The large positive entropy change results from the release of structured water molecules from around the hydrophobic tails of the surfactant monomers as they aggregate into the micellar core. youtube.com

Temperature influences these thermodynamic parameters. As temperature rises, the solvation structure of the surfactant molecules is gradually disrupted, which can lead to a decrease in the entropic contribution to micellization. conicet.gov.ar The enthalpy of micellization (ΔH°m) for SDBS in a mixed solvent system was found to be negative (exothermic) and became more negative with increasing temperature. ijert.org

For ionic surfactants, the micelle surface has a high charge density, which attracts counterions (like Na⁺ for sodium alkylbenzene sulfonates) from the solution. The degree of counterion binding (β) represents the fraction of counterions associated with the micelle, neutralizing its charge. researchgate.netnih.gov This binding reduces the electrostatic repulsion between head groups, making micelle formation more favorable. nih.gov An increase in the hydrocarbon chain length generally leads to a higher charge density on the micellar surface, which in turn increases the counterion binding constant. nih.gov

Table 2: Thermodynamic Parameters of Micellization for SDBS

| Parameter | Observation | Governing Factor |

|---|---|---|

| Gibbs Free Energy (ΔG°m) | Negative, indicating a spontaneous process. ijert.org | Balance of enthalpy and entropy. |

| Enthalpy (ΔH°m) | Often a small value, can be endothermic or exothermic. youtube.comijert.org | Intermolecular forces during aggregation. |

| Entropy (ΔS°m) | Large and positive, often the main driving force. youtube.com | Release of structured water (hydrophobic effect). |

Note: The data presented is for Sodium Dodecylbenzenesulfonate (SDBS), a close structural analog of Sodium Decylbenzenesulfonate.

Surface Activity and Interfacial Tension Reduction Mechanisms

The primary function of a surfactant is to adsorb at interfaces and reduce the interfacial tension (IFT) between two immiscible phases, such as liquid-air or liquid-liquid (e.g., oil-water). mdpi.com

Decylbenzenesulfonic acid molecules spontaneously migrate to interfaces. At a liquid-air interface, the hydrophobic decyl tail orients away from the aqueous phase and into the air, while the hydrophilic sulfonate head group remains in the water. This arrangement disrupts the cohesive energy at the water's surface, thereby reducing the surface tension.

Similarly, at a liquid-liquid interface like that between oil and water, the surfactant molecules position themselves with their hydrophobic tails in the oil phase and their hydrophilic heads in the water phase. This accumulation of surfactant molecules at the interface reduces the IFT. nih.gov The reduction in IFT continues as more surfactant is added until the interface becomes saturated with monomers, a point which corresponds to the CMC. nih.gov Beyond the CMC, the IFT remains relatively constant as excess surfactant molecules form micelles in the bulk phase. nih.gov The effectiveness of a surfactant in reducing IFT is linked to its ability to pack efficiently at the interface, which is influenced by its molecular structure. rsc.org

Interfacial rheology investigates the mechanical properties of the surfactant film adsorbed at an interface, specifically its response to deformation (stretching or compression). dataphysics-instruments.com These properties are described by the viscoelastic modulus, which has both an elastic (storage) and a viscous (loss) component. dataphysics-instruments.com The elastic component relates to the film's ability to store energy and resist deformation, while the viscous component relates to the energy dissipated during deformation.

For surfactant solutions like SDBS, the interfacial dilational modulus (a measure of interfacial film strength) changes with concentration. nih.gov As the concentration increases towards the CMC, the modulus typically rises to a maximum and then decreases. nih.gov The strength of the interfacial film is crucial in many applications, such as the stabilization of foams and emulsions. When an interface is expanded, the surface concentration of surfactant molecules decreases, causing a temporary increase in interfacial tension. dataphysics-instruments.com The ability of the film to recover its equilibrium state depends on the rate at which new surfactant molecules can adsorb from the bulk solution to the interface. mdpi.com A strong, elastic interfacial film can effectively stabilize droplets or bubbles against coalescence.

Interactions with Polymeric Systems and Colloidal Stability

The interaction of surfactants like decylbenzenesulfonic acid with polymers in aqueous solutions is a critical area of study, underpinning advancements in formulation science. These interactions can dramatically alter the properties of the solution and the stability of colloidal systems such as emulsions and foams. When a surfactant is introduced to a solution containing a water-soluble polymer, complex structures can form, driven by forces such as hydrophobic and electrostatic interactions. This association can modify the charge, conformation, and interfacial activity of both the polymer and the surfactant, leading to significant changes in the rheology and stability of the system.

The interaction between anionic surfactants such as dodecylbenzenesulfonic acid (DBSA) and non-ionic water-soluble polymers like polyvinylpyrrolidone (B124986) (PVP) has been a subject of significant research. researchgate.net This complexation is primarily driven by hydrophobic interactions between the alkyl tail of the surfactant and hydrophobic sites on the polymer backbone. researchgate.net

The process begins at a specific surfactant concentration known as the critical aggregation concentration (CAC), which is typically lower than the surfactant's own critical micelle concentration (CMC). Below the CAC, the surfactant and polymer exist as separate entities. At the CAC, surfactant molecules begin to adsorb onto the polymer chain, forming micelle-like aggregates. This binding leads to the formation of a surfactant-polymer complex often described as a "necklace and head structure," where the surfactant micelles are bound along the polymer chain. researchgate.net

Conductance and surface tension measurements are commonly used to study these interactions. Key parameters derived from such studies include the CAC, the polymer saturation point (PSP), where the polymer is saturated with surfactant micelles, and the binding ratio (R), which quantifies the number of surfactant molecules bound per monomer unit of the polymer. worldscientific.comresearchgate.net

| Parameter | Description | Typical Finding for DBSA-PVP System |

| CAC | Critical Aggregation Concentration. The surfactant concentration at which binding to the polymer begins. | Lower than the intrinsic CMC of the surfactant. |

| PSP | Polymer Saturation Point. The surfactant concentration at which the polymer becomes saturated with bound micelles. | A second transition point observed in property vs. concentration plots. |

| Binding Ratio (R) | Number of surfactant molecules bound per monomer unit of the polymer. | Quantifies the extent of interaction. |

| Driving Force | The primary thermodynamic force behind the complexation. | Predominantly hydrophobic interactions. researchgate.net |

This table summarizes key parameters used to characterize the interaction between DBSA, a close analog of decylbenzenesulfonic acid, and PVP.

Decylbenzenesulfonic acid is a highly effective surfactant for stabilizing colloidal systems like emulsions and foams due to its amphiphilic nature, possessing both a hydrophobic decylbenzene tail and a hydrophilic sulfonate head group. pcc.eusilverfernchemical.com

Emulsion Stabilization An emulsion is a dispersion of one immiscible liquid in another (e.g., oil in water). Decylbenzenesulfonic acid facilitates the formation and enhances the stability of emulsions through several mechanisms: nih.gov

Reduction of Interfacial Tension: The surfactant molecules adsorb at the oil-water interface, lowering the interfacial tension and reducing the energy required to create the large surface area of the dispersed droplets.

Formation of an Interfacial Film: The adsorbed surfactant molecules form a protective film around the droplets. This film acts as a mechanical barrier, preventing the droplets from coalescing when they collide. nih.gov

Electrostatic Repulsion: As an anionic surfactant, the sulfonate head groups impart a negative charge to the surface of the oil droplets. This creates electrostatic repulsion between the droplets, further hindering their aggregation and coalescence.

Foam Stabilization Foams are dispersions of a gas in a liquid. The stability of a foam is dependent on the properties of the thin liquid films (lamellae) that separate the gas bubbles. Decylbenzenesulfonic acid stabilizes foams by:

Adsorption at the Air-Water Interface: Similar to emulsions, the surfactant molecules arrange themselves at the air-water interface, reducing the surface tension of the liquid.

Enhancing Film Elasticity (Marangoni Effect): If a foam film is stretched, the local surfactant concentration on the surface decreases, causing the surface tension to rise. This gradient in surface tension induces a flow of liquid from regions of low surface tension to regions of high surface tension, which helps to heal the thinned spot and prevent the film from rupturing.

Surface Charge: The anionic nature of the surfactant creates a net negative charge on both sides of the liquid film. The resulting electrostatic repulsion between the two surfaces of the film helps to prevent it from thinning and breaking. nih.gov

To achieve a durable foam, the surfactant concentration often needs to be above its critical micelle concentration to ensure a sufficient supply of surfactant monomers to stabilize the large gas-liquid interfacial area created. researchgate.net

Solubilization Capacities of Decylbenzenesulfonic Acid Micelles

A key characteristic of surfactants in solution is their ability to form self-assembled aggregates called micelles above a certain concentration, known as the critical micelle concentration (CMC). ualberta.ca These micelles have a hydrophobic core, composed of the alkyl chains, and a hydrophilic shell, made up of the sulfonate head groups, which is in contact with the aqueous environment.

This unique structure allows micelles to act as micro-containers for substances that are normally insoluble in water, a process known as solubilization. ualberta.cachalmers.se The solubilization process is a spontaneous and reversible interaction that forms a thermodynamically stable solution.

The capacity of decylbenzenesulfonic acid micelles to solubilize hydrophobic compounds (solubilizates) depends on several factors:

Nature of the Solubilizate: The size, shape, and polarity of the molecule to be solubilized determine where it will be located within the micelle (e.g., in the core, at the core-shell interface) and how much can be incorporated. Studies on similar surfactants have examined the solubilization of compounds like n-alkylbenzenes and organic dyes. chalmers.sedoi.org

Surfactant Concentration: Solubilization begins at the CMC and generally increases linearly with the concentration of micelles in the solution. ualberta.ca

Micelle Structure: The aggregation number (number of surfactant molecules per micelle) and the size of the micellar core influence the solubilization capacity. For ionic surfactants, the addition of electrolytes (salts) can decrease the CMC and increase the aggregation number by reducing repulsion between the head groups, which often enhances the solubilization of nonpolar compounds. ualberta.cawhiterose.ac.uk

Temperature: Temperature can affect both the solubility of the substance and the properties of the micelles, leading to changes in solubilization capacity. researchgate.net

The solubilization power can be quantified by parameters such as the Molar Solubilization Ratio (MSR), which is the number of moles of a solubilizate that can be dissolved per mole of micellized surfactant.

| Property | Description | Relevance to Decylbenzenesulfonic Acid |

| CMC | Critical Micelle Concentration. The concentration at which micelle formation begins. | Marks the onset of solubilization capability. The CMC for LAS is affected by alkyl chain length and the presence of electrolytes. nih.govresearchgate.net |

| Aggregation Number | The average number of surfactant molecules in a single micelle. | A larger aggregation number typically corresponds to a larger hydrophobic core and greater solubilization capacity for nonpolar compounds. mdpi.com |

| MSR | Molar Solubilization Ratio. Moles of solubilizate per mole of micellar surfactant. | A quantitative measure of the efficiency of the surfactant as a solubilizing agent. |

| Solubilization Locus | The specific region within the micelle where the solubilizate resides. | Depends on the solubilizate's polarity; can be the core, palisade layer, or surface. |

This table describes the key concepts and parameters related to the solubilization capacity of surfactant micelles.

Computational and Theoretical Investigations of Decylbenzenesulfonic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to study the fundamental electronic properties of a molecule, which dictate its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used quantum-mechanical method for calculating the electronic structure of atoms, molecules, and solids. als-journal.com It is a robust tool for studying the conformation and reactivity of molecules like decylbenzenesulfonic acid. DFT studies can determine effective atomic charges, which are crucial for understanding dipole moments, polarizability, and electronic structure. als-journal.com

DFT calculations have been used to investigate the interactions of the dodecylbenzenesulfonate anion (DBS-), a molecule structurally similar to the decylbenzenesulfonate anion, with various mineral cations (Na+, Mg2+, and Ca2+) in different solvents. pku.edu.cnresearchgate.net These studies reveal that the DBS- anion can bind stably with these cations in a bidentate fashion, where two of the sulfonate oxygen atoms coordinate with the metal ion. pku.edu.cnresearchgate.net The strength of this binding is dependent on both the specific cation and the properties of the surrounding solvent. pku.edu.cnresearchgate.net

Analysis of the charge distribution shows that the hydration shell around the surfactant's headgroup plays a significant role in its interactions with cations. pku.edu.cnresearchgate.net The introduction of a cation can significantly disturb the structure of this hydration shell, with the degree of disturbance following the order: Ca2+ > Mg2+ > Na+. pku.edu.cnresearchgate.net

These findings are critical for understanding the precipitation and solubility of alkylbenzenesulfonate surfactants in various environments. The reactivity of the molecule, particularly its interaction with cations, is largely governed by the electronic properties of the sulfonate headgroup.

Table 1: DFT Calculated Properties of Dodecylbenzenesulfonate Anion (DBS-) Interactions Data derived from studies on a structurally similar molecule.

| Interacting Cation | Coordination | Influence on Hydration Shell |

| Na+ | Bidentate | Moderate disturbance |

| Mg2+ | Bidentate | Significant disturbance |

| Ca2+ | Bidentate | High disturbance |

Standard DFT functionals can sometimes fail to accurately describe weak, non-covalent interactions, such as van der Waals forces, which are crucial for understanding the behavior of larger molecules and molecular aggregates. udel.edu Long-range corrected (LC) DFT methods have been developed to address this deficiency. udel.edumdpi.com In the LC scheme, the exchange functional is partitioned into short-range and long-range components. udel.edu The short-range part is treated with a standard DFT exchange functional, while the long-range interaction is described using the Hartree-Fock exchange integral, which provides a more accurate description of long-range effects. udel.edu

For a molecule like decylbenzenesulfonic acid, with its long alkyl tail, these long-range dispersion interactions are critical. They govern how individual surfactant molecules interact with each other, with solvent molecules, and how they pack together in micelles or at interfaces. udel.edu LC-DFT methods are essential for accurately modeling the supramolecular assemblies that are fundamental to the function of surfactants. mdpi.com The interplay between long-range exchange and dispersion effects is particularly important in systems where molecules stack or align, as is common in surfactant aggregates. mdpi.com The use of LC-DFT provides more reliable calculations of reaction enthalpies and intermolecular interaction energies for larger molecules where dispersion forces are significant. udel.edu

Molecular Dynamics Simulations for Solution Phase Behavior

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD provides a bridge between the static picture from quantum chemical calculations and the macroscopic behavior of a system.

Decylbenzenesulfonic acid, as a surfactant, is known to self-assemble into micelles in solution above a certain concentration. MD simulations are a powerful tool to investigate the dynamics of this process at an atomic level. nih.gov Simulations can model the aggregation of randomly placed surfactant molecules into a stable micelle structure. nih.gov

Studies on similar surfactants, like sodium dodecyl sulfate (B86663) (SDS), show that at sufficient concentrations, the molecules aggregate within nanoseconds to form spherical micelles. nih.govresearchgate.net In these structures, the hydrophobic alkyl tails are sequestered in the core of the micelle to minimize contact with water, while the hydrophilic sulfonate headgroups remain on the surface, interacting with the surrounding water molecules and counter-ions. researchgate.net

Coarse-grained MD simulations, where groups of atoms are represented as single beads, allow for the study of larger systems and longer timescales, which are often necessary to capture the full process of micelle formation and equilibration. researchgate.netsemanticscholar.org These simulations can provide detailed information on:

Water Penetration: Quantifying the extent to which water molecules penetrate the hydrophobic core of the micelle. researchgate.net

Counter-ion Distribution: Mapping the location and binding of counter-ions (like Na+) to the charged headgroups on the micelle surface.

These simulations are crucial for understanding how surfactants like decylbenzenesulfonic acid function to solubilize hydrophobic substances within their micellar cores. semanticscholar.orgnih.gov

Table 2: Typical Parameters from MD Simulations of Surfactant Micelles Data based on simulations of similar anionic surfactants like SDS.

| Parameter | Typical Value/Observation |

| Simulation Timescale | Nanoseconds (ns) to Microseconds (µs) |

| Micelle Formation Time | ~20-30 ns |

| Micelle Shape | Typically spherical in aqueous solution |

| Core Composition | Hydrophobic alkyl chains |

| Surface Composition | Hydrophilic sulfonate headgroups and counter-ions |

The conformation of a flexible molecule like decylbenzenesulfonic acid is highly dependent on its environment. rsc.org The long decyl chain can adopt numerous conformations, and the preferred shapes are influenced by the surrounding solvent. MD simulations in explicit solvent models are used to explore this conformational landscape. rsc.org

The amphiphilic nature of decylbenzenesulfonic acid means its different parts have varying affinities for different solvents. solubilityofthings.com

In polar solvents like water, the hydrophobic effect dominates. The decyl tail will tend to adopt a more compact conformation to minimize its unfavorable contact with water molecules. This same force drives the aggregation of molecules into micelles. aps.org

In nonpolar solvents, the hydrophobic tail can extend more freely, while the polar sulfonate headgroup will have unfavorable interactions. This can lead to the formation of reverse micelles, where the headgroups form a core and the tails extend into the nonpolar solvent.

In mixed solvents or solvents of intermediate polarity, the conformational behavior is more complex, representing a balance of these interactions. rsc.org

Computational studies show that the solvent can modulate the intrinsic conformational propensities of a molecule by affecting the hydration of different groups and the stability of intramolecular hydrogen bonds. aps.org For decylbenzenesulfonic acid, the solvent directly impacts the flexibility of the alkyl chain and the orientation of the benzenesulfonate (B1194179) headgroup, which in turn affects its properties as a surfactant.

Theoretical Predictions of Reaction Mechanisms and Pathways

Theoretical calculations can be used to map out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms, transition states, and energy barriers. mdpi.comnih.gov For decylbenzenesulfonic acid, this can apply to reactions involving either the sulfonic acid group or the aromatic ring.

The sulfonic acid group (-SO₃H) is the primary site of reactivity. Theoretical studies can model its acid-base chemistry, such as the proton transfer to a water molecule or another base. The reaction involves the cleavage of the O-H bond, and quantum chemical methods can calculate the energy required for this process.

Furthermore, reactions involving the aromatic ring, such as electrophilic substitution, can also be investigated. The sulfonate group is a deactivating, meta-directing group, and computational models can quantify this effect by calculating the charge distribution and stability of potential intermediates (sigma complexes) for electrophilic attack at the ortho, meta, and para positions.

For more complex processes, such as the degradation of the surfactant, theoretical models can help elucidate the multi-step reaction pathways. For example, in the decarboxylation of similar phenolic acids, computational studies have been used to evaluate different mechanistic scenarios, identify key intermediates like quinone methides, and pinpoint which active site residues act as proton donors in enzymatic catalysis. nih.gov These approaches allow for the prediction of the most energetically favorable reaction pathway, providing insights that are consistent with experimental rate constants and mutagenesis studies. nih.gov

Computational Assessment of Sulfonation Reaction Energetics

The industrial production of decylbenzenesulfonic acid primarily involves the sulfonation of decylbenzene with sulfur trioxide (SO₃). Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the energetics and mechanism of this electrophilic aromatic substitution reaction.

Research indicates that the sulfonation of linear alkylbenzenes is a highly exothermic process. The calculated enthalpy of reaction is approximately -40 kcal/mol, highlighting the significant amount of heat generated during the reaction, which is a critical factor for process control in industrial settings. researchgate.net

Computational chemistry studies have also challenged the long-accepted two-step arenium ion (or σ-complex) mechanism for the sulfonation of alkylbenzenes. researchgate.net Some theoretical investigations propose an alternative, concerted reaction pathway that avoids a distinct intermediate. These studies suggest that for alkylbenzene sulfonation, the traditional mechanism may not be the most energetically favorable route. researchgate.net DFT calculations on the sulfonation of benzene (B151609) with SO₃ suggest a trimolecular electrophilic substitution, which proceeds through a transition state with low activation barriers in polar solvents, indicating a spontaneous reaction. researchgate.net

A predictive study using DFT with the B3LYP/6-311G(d,p) level of theory on C10 and C13 linear alkylbenzene sulfonate isomers provides valuable insights into their chemical stability, which is influenced by the position of the sulfonate group on the benzene ring. sciepub.com The calculated quantum chemical parameters, such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), chemical potential (µ), and the global electrophilicity index (ω), are crucial in assessing the stability and reactivity of these molecules. sciepub.com The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability, with a larger gap suggesting higher stability. sciepub.com

The following interactive data table presents the calculated energy parameters for different isomers of decylbenzenesulfonate (C10 homologs), illustrating the influence of the sulfonate group's position on the molecule's electronic properties.

Data sourced from a DFT study on linear alkylbenzene sulfonate isomers. sciepub.com

These computational findings are crucial for optimizing the industrial sulfonation process, as they provide a deeper understanding of the reaction mechanism and the stability of the resulting products.

Prediction of Oxidation and Reduction Pathways

While specific computational studies on the oxidation and reduction pathways of decylbenzenesulfonic acid are not extensively available, the principles of computational electrochemistry can be applied to predict its behavior. DFT calculations are a common method for predicting redox potentials and elucidating the mechanisms of electron transfer reactions for organic molecules.

The prediction of oxidation and reduction potentials typically involves calculating the Gibbs free energy change for the corresponding half-reactions. Computational models often employ implicit solvation models, such as the Polarizable Continuum Model (PCM), to simulate the solvent environment, which is crucial for accurate predictions of redox properties in solution.

For aromatic compounds, oxidation pathways often involve the aromatic ring, while the alkyl chain can also be a site for oxidation. Theoretical studies can model the step-by-step process of electron removal and subsequent chemical transformations. For instance, the oxidation of the benzene ring could lead to the formation of hydroxylated derivatives and eventual ring-opening. The long decyl chain is also susceptible to oxidation, potentially leading to the formation of various oxygenated products.

Reduction pathways for benzenesulfonic acid derivatives can involve the sulfonate group or the aromatic ring. For example, the electrochemical reduction of aromatic sulfonyl chlorides in an aprotic medium has been shown to produce sulfinate and sulfide (B99878) ions. unesp.br Computational modeling could predict the feasibility of similar reduction pathways for decylbenzenesulfonic acid, identifying the most likely products and the potentials at which these reductions would occur.

The following interactive data table outlines the general computational approaches and the type of information that can be obtained for predicting the redox behavior of decylbenzenesulfonic acid.

By applying these computational methodologies, it would be possible to construct a detailed theoretical picture of the oxidation and reduction pathways of decylbenzenesulfonic acid, which is essential for understanding its environmental fate and developing potential degradation technologies.

Environmental Research on Decylbenzenesulfonic Acid: Fate and Transformation Pathways

Biodegradation Studies in Aquatic and Terrestrial Environments

Biodegradation is a primary mechanism for the removal of decylbenzenesulfonic acid from the environment. This process is carried out by diverse microbial communities in both water and soil, under both aerobic and anaerobic conditions.

Aerobic Biodegradation Kinetics and Pathways

Under aerobic conditions, decylbenzenesulfonic acid and other LAS compounds undergo rapid and extensive biodegradation. The degradation process is initiated by the microbial oxidation of the terminal methyl group of the decyl chain (ω-oxidation) to form a carboxylic acid. This is followed by the sequential shortening of the alkyl chain through β-oxidation, leading to the formation of sulfophenyl carboxylates (SPCs). Ultimately, the benzene (B151609) ring is cleaved and the sulfonate group is released as inorganic sulfate (B86663), resulting in the complete mineralization of the compound to carbon dioxide, water, and biomass.

Studies on related linear alkylbenzene sulfonates have demonstrated their biodegradability. For instance, research on C12 LAS in river water showed mineralization half-lives ranging from 1.39 to 13.9 days. The process was observed to be even more rapid in water-sediment systems, with half-lives of 0.73 to 2.67 days, highlighting the role of sediment-associated microbial communities.

| Parameter | Finding |

| Primary Pathway | ω-oxidation of the alkyl chain, followed by β-oxidation |

| Intermediates | Sulfophenyl carboxylates (SPCs) |

| End Products | Carbon dioxide, water, inorganic sulfate, biomass |

| Half-life (C12 LAS in River Water) | 1.39–13.9 days |

| Half-life (C12 LAS in Water-Sediment System) | 0.73–2.67 days |

Anaerobic Biotransformation Mechanisms

While LAS, including decylbenzenesulfonic acid, is readily degraded aerobically, it is generally considered more resistant to biodegradation under anaerobic conditions. In environments devoid of oxygen, such as in sewage sludge during anaerobic digestion, the concentration of LAS can increase as other organic matter is degraded.

However, specific laboratory studies have shown that biotransformation is possible under certain anaerobic conditions. Research using a lab-scale methanogenic reactor spiked with linear dodecylbenzene (B1670861) sulfonate (C12 LAS) demonstrated that biodegradation could occur. In one such study, 20% of the bioavailable C12 LAS was biotransformed. Enhanced biodegradation of up to 37% was observed under thermophilic anaerobic conditions. Intermediates such as benzaldehyde have been detected during the anaerobic transformation of LAS, indicating a different degradation pathway compared to aerobic processes.

| Condition | Observation |

| General Anaerobic Biodegradation | Considered resistant; concentration may increase in sludge |

| Methanogenic Reactor (C12 LAS) | 20% biotransformation of bioavailable fraction |

| Thermophilic Anaerobic Digestion | Up to 37% biodegradation |

| Potential Intermediate | Benzaldehyde |

Factors Influencing Environmental Degradation Rates

The rate at which decylbenzenesulfonic acid degrades in the environment is not constant but is influenced by a combination of biotic and abiotic factors.

Impact of Temperature and Microbial Communities

Temperature plays a crucial role in microbial activity and, consequently, in the rate of biodegradation. Elevated temperatures, such as those in thermophilic anaerobic digesters, can enhance the extent of LAS degradation. frontiersin.org Conversely, lower temperatures can significantly reduce the rate of decomposition. frontiersin.org

The composition and adaptability of the microbial community are also critical. Studies have shown that microbial consortia, containing multiple bacterial strains, are more effective at degrading LAS than individual, pure strains. For example, a consortium of Aeromonas caviae, Pseudomonas alcaliphila, and Vibrio sp. demonstrated higher efficiency in mineralizing LAS compared to the individual isolates. This synergy within the community allows for more complete and rapid degradation of the surfactant.

Adsorption to Soil and Sediment Matrices

Due to their amphiphilic nature, decylbenzenesulfonic acid and other LAS compounds readily adsorb to particulate matter in the environment. This process involves the partitioning of the surfactant from the water column onto the surface of sludge, soil, and sediment. The adsorption is typically rapid and reversible.

The extent of adsorption can be significant, which affects the concentration of the chemical that is freely available in the water (bioavailable) for microbial degradation. The sorption of LAS onto sewage sludge has been described using the Freundlich isotherm, a model that quantifies the adsorption relationship between a solute in solution and an adsorbent. While adsorption removes the compound from the water phase, the soil or sediment matrix then becomes a reservoir where subsequent degradation can occur, often facilitated by the dense microbial populations present in these media.

Photolytic Degradation Pathways of Decylbenzenesulfonic Acid

In addition to biological processes, decylbenzenesulfonic acid can be degraded by photolysis, particularly in sunlit surface waters. This process involves the breakdown of the molecule by light energy, often in the presence of other reactive species.

Research on the photolytic degradation of related compounds like sodium dodecylbenzenesulfonate has shown that exposure to ultraviolet (UV) radiation in combination with ozone leads to its breakdown. The degradation products identified in these studies include smaller, more oxidized molecules such as formaldehyde and glyoxal. The formation of these products increases in the initial hours of exposure and then decreases as they are further degraded. Exposure to ozone alone can also cause degradation, but the process is more rapid and extensive when combined with UV radiation. researchgate.net

| Condition | Degradation Products |

| UV Radiation + Ozone | Formaldehyde, Glyoxal |

| Ozone Alone | Formaldehyde, Glyoxal (lower concentrations than with UV) |

Identification and Characterization of Environmental Transformation Products of Decylbenzenesulfonic Acid

The environmental transformation of decylbenzenesulfonic acid, a member of the linear alkylbenzenesulfonate (LAS) family, results in the formation of various degradation products. The primary pathway for its biodegradation involves the shortening of the decyl alkyl chain, leading to the formation of sulfophenyl carboxylates (SPCs). The identification and characterization of these transformation products are crucial for understanding the complete environmental fate of this compound. This is predominantly achieved through the use of advanced analytical techniques, particularly chromatography coupled with mass spectrometry.

Chromatographic and Spectrometric Analysis of Metabolites

The analysis of decylbenzenesulfonic acid and its metabolites in environmental matrices is primarily conducted using liquid chromatography coupled with mass spectrometry (LC-MS). nih.govresearchgate.netresearchgate.net This technique allows for the separation, detection, and identification of the parent compound and its various transformation products.

Reverse-phase high-performance liquid chromatography (HPLC) is a common method for separating decylbenzenesulfonic acid and its degradation intermediates. Specialized columns, such as polymer-based reversed-phase columns, can effectively separate different LAS homologs and their corresponding SPCs. The use of an ion-pair reagent in the mobile phase can also be employed to improve the chromatographic separation of these anionic compounds.

Mass spectrometry, particularly with an electrospray ionization (ESI) source, is the preferred detection method due to its high sensitivity and specificity. Analysis is typically performed in negative ion mode, as decylbenzenesulfonic acid and its acidic metabolites readily form [M-H]⁻ ions. Tandem mass spectrometry (MS/MS or MS²) and even multi-stage mass spectrometry (MSⁿ) are utilized to obtain structural information about the metabolites. nih.gov Collision-induced dissociation (CID) of the precursor ions generates characteristic fragment ions that aid in the identification of the chemical structure of the degradation products.

A key diagnostic fragment ion for linear alkylbenzene sulfonates, including decylbenzenesulfonic acid, is observed at a mass-to-charge ratio (m/z) of 183. This fragment corresponds to the ethylene-substituted benzenesulfonate (B1194179) ion and is a strong indicator of the presence of LAS-related compounds in a sample.

Interactive Data Table: Analytical Parameters for Decylbenzenesulfonic Acid Metabolite Analysis

| Analyte Category | Chromatographic Column | Mobile Phase | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) |

|---|---|---|---|---|---|

| Decylbenzenesulfonic Acid | Polymer-based C18 | Acetonitrile/Water with ammonium acetate | ESI- | 297.15 | 183.01 |

Elucidation of Molecular Structures of Degradation Intermediates

The elucidation of the molecular structures of the environmental transformation products of decylbenzenesulfonic acid has revealed a consistent degradation pathway. The primary mechanism of aerobic biodegradation is initiated by the ω-oxidation of the terminal methyl group of the decyl chain, followed by a series of β-oxidation steps. This process sequentially shortens the alkyl chain by two-carbon units, leading to the formation of a homologous series of sulfophenyl carboxylates (SPCs).

For decylbenzenesulfonic acid (C10-LAS), the initial product of ω-oxidation is 4-(sulfophenyl)decanoic acid. Subsequent β-oxidation cycles lead to the formation of sulfophenyl carboxylates with shorter alkyl chains, such as:

4-(Sulfophenyl)octanoic acid

4-(Sulfophenyl)hexanoic acid

4-(Sulfophenyl)butanoic acid

In addition to the saturated SPCs, studies have also identified the presence of α,β-unsaturated sulfophenylcarboxylates (SPC-2H). nih.govresearchgate.net These compounds are transient intermediates of the β-oxidation pathway and provide further evidence for this degradation mechanism. The molecular structures of these intermediates are characterized by a double bond between the alpha and beta carbons of the carboxylic acid side chain.

The structures of these metabolites are confirmed by detailed analysis of their mass spectra. The molecular weight of each successive SPC in the homologous series decreases by 28 Da, corresponding to the loss of a -CH₂-CH₂- group. The fragmentation pattern in MS/MS experiments consistently shows the characteristic sulfonate-containing aromatic ring fragment, confirming their identity as SPCs.

Interactive Data Table: Major Environmental Transformation Products of Decylbenzenesulfonic Acid

| Transformation Product | Molecular Formula | Molecular Weight ( g/mol ) | Degradation Pathway Step |

|---|---|---|---|

| 4-(Sulfophenyl)decanoic acid | C₁₆H₂₄O₅S | 328.42 | ω-oxidation |

| 4-(Sulfophenyl)octanoic acid | C₁₄H₂₀O₅S | 300.37 | β-oxidation |

| 4-(Sulfophenyl)hexanoic acid | C₁₂H₁₆O₅S | 272.32 | β-oxidation |

Applications of Decylbenzenesulfonic Acid in Advanced Materials and Chemical Processes Research

Utilization in Nanomaterial Synthesis and Functionalization

The unique properties of decylbenzenesulfonic acid make it a valuable tool in the burgeoning field of nanotechnology, particularly in the controlled synthesis and surface engineering of nanomaterials.

As a surfactant, decylbenzenesulfonic acid plays a crucial role in the bottom-up synthesis of nanoparticles. In colloidal synthesis methods, surfactants are essential for controlling the size, shape, and stability of the forming nanoparticles. The mechanism involves the formation of micelles in a solvent, which act as nano-reactors for the nucleation and growth of nanoparticles.

The decylbenzenesulfonic acid molecules arrange themselves with their hydrophilic sulfonate heads oriented towards the polar solvent and their hydrophobic decyl tails creating a non-polar core. This microenvironment allows for the controlled precipitation of nanoparticle precursors. The surfactant molecules then adsorb onto the surface of the newly formed nanoparticles, preventing their aggregation through electrostatic and steric hindrance. This stabilization is critical for producing monodisperse nanoparticles with well-defined properties. While extensive research has been conducted on similar surfactants like dodecylbenzenesulfonic acid (DBSA), the principles of micelle-templated synthesis are directly applicable to decylbenzenesulfonic acid.

Table 1: Surfactant Properties of Decylbenzenesulfonic Acid in Nanoparticle Synthesis

| Property | Description | Role in Nanoparticle Formation |

|---|---|---|

| Amphiphilicity | Possesses both a hydrophobic decyl tail and a hydrophilic sulfonate head. | Enables the formation of micelles that act as templates for nanoparticle growth. |

| Surface Activity | Reduces the surface tension of the solvent. | Facilitates the dispersion of precursors and stabilizes the forming nanoparticles. |

Post-synthesis surface modification, or functionalization, of nanomaterials is often necessary to impart specific properties or to make them compatible with a particular application. Decylbenzenesulfonic acid can be used to modify the surface of various nanomaterials, such as quantum dots and metal oxide nanoparticles. This functionalization can enhance their dispersibility in different solvents, improve their biocompatibility, or introduce reactive sites for further conjugation with other molecules. For instance, the sulfonate groups can act as anchoring points for the attachment of biomolecules or other functional ligands. The hydrophobic decyl chains can, in turn, improve the interaction of the nanomaterials with non-polar matrices in composite materials.

Application in Emulsion Polymerization Processes

Emulsion polymerization is a widely used technique for the production of a variety of synthetic polymers and latexes. The process relies on the emulsification of a monomer in a continuous phase, typically water, with the aid of a surfactant. Decylbenzenesulfonic acid, as an effective anionic surfactant, finds significant application in this field.

The primary role of decylbenzenesulfonic acid in emulsion polymerization is to stabilize the emulsion of the water-insoluble monomer in the aqueous phase. By reducing the interfacial tension between the monomer droplets and the water, it facilitates the formation of a stable emulsion of fine monomer droplets. This is a critical step as the polymerization primarily occurs within the micelles formed by the surfactant. A stable monomer emulsion ensures a consistent supply of monomer to the growing polymer particles, leading to a controlled polymerization rate and a more uniform final product. The effectiveness of alkyl aryl sulfonic acids as emulsifiers in the polymerization of vinyl monomers has been well-documented. google.com

The choice and concentration of the surfactant can have a profound impact on the morphology and final properties of the polymer produced through emulsion polymerization. The use of decylbenzenesulfonic acid can influence the particle size and size distribution of the resulting latex. Generally, a higher surfactant concentration leads to the formation of a larger number of micelles, resulting in smaller polymer particles. The particle size, in turn, affects the physical properties of the final polymer, such as its film-forming ability, viscosity, and mechanical strength.

Furthermore, the surfactant molecules that remain adsorbed on the surface of the polymer particles can influence the properties of the final product. For example, the presence of the hydrophilic sulfonate groups can affect the water sensitivity and adhesion of polymer films. Research on various surfactants in emulsion polymerization has shown a clear correlation between the surfactant structure and the final polymer characteristics. researchgate.netnih.gov

Table 2: Influence of Decylbenzenesulfonic Acid on Emulsion Polymerization

| Parameter | Effect of Decylbenzenesulfonic Acid | Consequence for Polymer Properties |

|---|---|---|

| Latex Particle Size | Influences the number and size of micelles, which act as polymerization sites. Higher concentrations generally lead to smaller particles. cmu.edu | Affects viscosity, film formation, and mechanical strength of the final polymer. google.com |

| Polymer Morphology | Can impact the shape and surface characteristics of the polymer particles. | Influences the rheological behavior and application performance of the latex. |

| Stability of Latex | Provides electrostatic stabilization to the polymer particles, preventing coagulation. | Ensures a stable latex product with a longer shelf life. |

Contribution to Advanced Separation Technologies

The amphiphilic nature of decylbenzenesulfonic acid also makes it a candidate for use in advanced separation technologies, such as solvent extraction of metal ions.

In the realm of hydrometallurgy and waste treatment, the selective extraction of metal ions from aqueous solutions is of great importance. Dodecylbenzenesulfonic acid has been studied as an extractant for various inorganic ions. osti.gov The mechanism involves the formation of a complex between the metal ion and the sulfonate group of the acid, which is then extracted into an organic phase. The efficiency of this extraction is dependent on factors such as the pH of the aqueous solution and the nature of the organic solvent. Given the structural similarity, decylbenzenesulfonic acid is expected to exhibit comparable behavior, acting as a carrier molecule for the transport of metal ions across a liquid-liquid interface. This application is particularly relevant for the recovery of valuable metals from industrial effluents or for the removal of toxic heavy metals. While specific studies on decylbenzenesulfonic acid in this context are not widely reported, the established principles for similar long-chain alkylbenzene sulfonic acids provide a strong basis for its potential utility in this field.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Benzenesulfonic acid, decyl- |

| Dodecylbenzenesulfonic acid |

| Styrene |

Analytical Methodologies for the Detection and Quantification of Decylbenzenesulfonic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of decylbenzenesulfonic acid, providing the necessary separation from other related homologues, isomers, and matrix components. High-performance liquid chromatography is the most common approach, while gas chromatography can be used after chemical modification.